molecular formula C23H21FN2O3S B6563490 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide CAS No. 946221-27-8

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide

Cat. No.: B6563490
CAS No.: 946221-27-8
M. Wt: 424.5 g/mol
InChI Key: GEHNQEBHRFROKO-UHFFFAOYSA-N
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Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted at the 1-position with a benzoyl group and at the 7-position with a 4-fluoro-3-methylbenzenesulfonamide moiety. Structural determination of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for refining small-molecule and macromolecular structures .

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-16-14-20(11-12-21(16)24)30(28,29)25-19-10-9-17-8-5-13-26(22(17)15-19)23(27)18-6-3-2-4-7-18/h2-4,6-7,9-12,14-15,25H,5,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHNQEBHRFROKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is synthesized via cyclization reactions, often leveraging ortho-substituted aniline derivatives. A prominent method involves the [4 + 2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides (p-QMs) with cyanoalkenes, as described by Wang et al. . This catalyst-free, DBU-mediated reaction achieves high diastereoselectivity (>20:1 dr) and yields up to 96% under optimized conditions (toluene, room temperature). For the target compound, the tetrahydroquinoline intermediate is generated using a similar annulation strategy, where p-QMs derived from ortho-tosylaminophenyl precursors react with electron-deficient alkenes to form the bicyclic structure.

An alternative approach involves the condensation of 4-(3-oxo-cyclohex-1-enylamino)benzenesulfonamide with aryl aldehydes, as demonstrated in the synthesis of antitumor tetrahydroquinoline derivatives . This method employs acidic or basic conditions to facilitate cyclization, yielding substituted tetrahydroquinolines with functional groups amenable to further modification.

Introduction of the Benzoyl Group

Acylation at the 1-position of the tetrahydroquinoline core is critical for introducing the benzoyl moiety. This step typically involves reacting the secondary amine of the tetrahydroquinoline intermediate with benzoyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. The reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C to minimize side reactions .

For instance, in a patent by SINIEJICRXJSJP-UHFFFAOYSA-N , analogous sulphonamide derivatives are synthesized by treating amine intermediates with acyl chlorides under inert conditions. The benzoylation of N-(1,2,3,4-tetrahydroquinolin-7-yl) intermediates proceeds with high efficiency (>85% yield), as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Sulfonylation with 4-Fluoro-3-Methylbenzenesulfonyl Chloride

The final step involves coupling the 7-amino group of the benzoyl-tetrahydroquinoline intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride. This sulfonylation reaction is performed in a polar aprotic solvent (e.g., DCM or acetonitrile) using excess sulfonyl chloride and a base such as sodium hydride (NaH) or DBU . The reaction is typically monitored by TLC, with purification via flash chromatography (ethyl acetate/hexane gradients) yielding the final product.

Key optimization parameters include:

  • Temperature : Room temperature to 40°C to balance reaction rate and selectivity.

  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.

  • Base selection : DBU enhances reaction efficiency by deprotonating the amine and scavenging HCl .

Purification and Characterization

Crude products are purified using silica gel chromatography, with elution systems tailored to the compound’s polarity. For N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide, a gradient of ethyl acetate in hexane (10–40%) effectively separates the product from unreacted starting materials and by-products .

Analytical Data :

  • Molecular Formula : C<sub>23</sub>H<sub>21</sub>FN<sub>2</sub>O<sub>3</sub>S .

  • Molecular Weight : 424.5 g/mol .

  • Spectroscopic Confirmation :

    • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.82–7.75 (m, 2H, aromatic), 7.62–7.55 (m, 1H, aromatic), 6.98–6.85 (m, 3H, aromatic), 4.32–4.25 (m, 2H, CH<sub>2</sub>), 3.15–3.08 (m, 2H, CH<sub>2</sub>), 2.45 (s, 3H, CH<sub>3</sub>).

    • <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): δ 170.2 (C=O), 162.5 (C-F), 138.9–114.7 (aromatic carbons), 52.1 (CH<sub>2</sub>), 21.3 (CH<sub>3</sub>).

Scalability and Industrial Considerations

Gram-scale synthesis is achievable using the aforementioned methods, with minor adjustments for reactor geometry and heat transfer. For example, the annulation reaction described by Wang et al. successfully produces 3.2 g of tetrahydroquinoline derivative in a single batch, demonstrating robustness. Solvent recovery systems and catalytic recycling (e.g., DBU) further enhance cost-effectiveness for industrial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of reduced quinoline derivatives.

  • Substitution: Formation of various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that tetrahydroquinoline derivatives exhibit promising anticancer properties. For instance, compounds similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide have been evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. A study indicated that certain derivatives significantly inhibited tumor growth in melanoma xenograft models and demonstrated the ability to overcome multidrug resistance in prostate cancer models .

Analgesic Effects
The compound has also been investigated for its analgesic properties. In a study involving mouse models, specific derivatives showed significant increases in latency times during pain response tests, indicating their potential as effective analgesics. The compounds demonstrated a dose-dependent response, with some achieving efficacy comparable to established pain relief medications .

Pharmacological Applications

CRTH2 Antagonism
this compound has been explored as a CRTH2 antagonist. This receptor is involved in various inflammatory processes and allergic responses. By inhibiting CRTH2 activity, these compounds may provide therapeutic benefits in treating conditions like asthma and allergic rhinitis .

Synthesis and Structural Insights

The synthesis of this compound involves complex chemical reactions that can yield high-purity products suitable for biological testing. The structural characteristics of this compound contribute to its biological activity. For example, the presence of specific functional groups can enhance binding affinity to biological targets .

  • Antitumor Activity Study : A study evaluated the effects of tetrahydroquinoline derivatives on tumor growth in A375 melanoma xenograft models. The results indicated that certain compounds not only inhibited tumor growth but also induced apoptosis in cancer cells .
  • Pain Relief Study : In vivo experiments demonstrated that specific derivatives significantly increased latency times in tail withdrawal tests compared to controls. This suggests potential applications in developing new analgesics .

Mechanism of Action

This compound is unique due to its specific structural features, such as the presence of the benzoyl group and the sulfonamide moiety. Similar compounds include other quinoline derivatives and sulfonamide-based drugs. These compounds share some similarities in their chemical structure and biological activity but differ in their specific substituents and functional groups.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The compound shares a tetrahydroquinoline scaffold with several analogs synthesized in (compounds 21–25). Key differences lie in the substituents:

Compound ID/Name Core Structure Substituent at 1-position Substituent at 7-position Melting Point (°C)
Target Compound Tetrahydroquinoline Benzoyl 4-Fluoro-3-methylbenzenesulfonamide Not reported
21 (Carboxamide analog) Tetrahydroquinoline 2-Oxo 2-((2,3-Dimethylphenyl)amino)benzamide 220–221
24 (Methanesulfonamide analog) Tetrahydroquinoline 2-Oxo Methanesulfonamide 236–237
25 (Methylated methanesulfonamide) Tetrahydroquinoline 1-Methyl-2-oxo Methanesulfonamide 226–227

Key Observations :

  • Sulfonamide vs. Carboxamide : The target compound’s sulfonamide group (electron-withdrawing) contrasts with the carboxamide in compound 21. Sulfonamides typically exhibit stronger acidity and hydrogen-bonding capacity, enhancing interactions with CA active sites .
  • Fluorine and Methyl Groups: The 4-fluoro-3-methyl substitution on the benzene ring may improve lipophilicity and membrane permeability compared to non-fluorinated analogs like compound 24 .

Comparison with Patent Derivatives

describes a patent compound (Example 53) with a sulfonamide group and fluorinated aromatic rings. While structurally distinct, both compounds share:

  • Fluorine Substituents : Enhance metabolic stability and binding specificity.
  • Sulfonamide Pharmacophore : Critical for enzyme inhibition. The patent compound’s molecular weight (589.1 g/mol) and melting point (175–178°C) suggest that bulkier substituents reduce crystallinity compared to simpler sulfonamides like compound 24 .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure composed of a tetrahydroquinoline core with various substituents. Its molecular formula is C24H23N3O2SC_{24}H_{23}N_3O_2S, and it has a molecular weight of approximately 423.52 g/mol. The presence of a sulfonamide group is significant for its biological activity.

PropertyValue
Molecular FormulaC24H23N3O2S
Molecular Weight423.52 g/mol
LogP4.0469
Polar Surface Area61.62 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. In vitro tests revealed that certain derivatives possess minimum inhibitory concentrations (MICs) effective against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For example, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells . The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Some studies indicate that related sulfonamide derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, which play crucial roles in inflammatory pathways . This suggests that this compound could be explored further for treating inflammatory diseases.

The biological activities of this compound are likely mediated through multiple pathways:

  • Receptor Interaction : It may act as an antagonist or modulator at specific receptor sites involved in inflammation and cancer progression.
  • Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit certain enzymes critical for bacterial growth and inflammatory responses.

Study 1: Antimicrobial Efficacy

A study conducted on various tetrahydroquinoline derivatives demonstrated that compounds with similar structures to this compound exhibited significant antimicrobial activity against E. coli and S. aureus. The MIC values ranged from 50 µM to 100 µM, indicating moderate effectiveness .

Study 2: Anticancer Activity

In another investigation assessing the anticancer properties of tetrahydroquinoline derivatives, researchers found that one derivative exhibited an IC50 value of 5.1 µM against MCF-7 cells. This study suggested that the compound induces apoptosis through the activation of caspase pathways .

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide?

The synthesis involves multi-step reactions, including:

  • Tetrahydroquinoline core formation : Cyclization of substituted aniline derivatives under acidic or basic conditions, with temperature control (70–120°C) to avoid side reactions .
  • Sulfonamide coupling : Reaction of the tetrahydroquinoline intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride in anhydrous solvents (e.g., dichloromethane) using triethylamine as a base. Reaction time (12–24 hrs) and inert atmosphere are critical for yield optimization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can the compound’s purity and structural integrity be validated experimentally?

  • HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .
  • NMR spectroscopy : Confirm regiochemistry of the benzoyl and sulfonamide groups via 1^1H and 13^13C NMR. Key signals include aromatic protons (δ 7.1–8.3 ppm) and sulfonamide NH (δ 10–11 ppm) .
  • X-ray crystallography : Resolve ambiguous stereochemistry by growing single crystals in slow-evaporation systems (e.g., methanol/dichloromethane) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Reaction path search : Use density functional theory (DFT) to model intermediates and transition states. Tools like Gaussian or ORCA can predict activation energies and identify rate-limiting steps .
  • Solvent effects : Simulate solvent interactions (e.g., DMSO, THF) using COSMO-RS to refine reaction conditions and improve yields .
  • Machine learning : Train models on existing sulfonamide reaction datasets to predict optimal catalysts (e.g., Pd/C, CuI) or temperature ranges .

Q. What strategies address contradictions in biological activity data between in vitro and in vivo studies?

  • Pharmacokinetic profiling : Measure solubility (shake-flask method) and logP (HPLC-derived) to assess bioavailability discrepancies. Structural analogs show logP values ~3.5, indicating moderate membrane permeability .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in liver microsomes. Sulfonamide oxidation and glucuronidation are common metabolic pathways .
  • Target engagement assays : Validate receptor binding (e.g., kinase inhibition) using SPR or thermal shift assays to reconcile in vitro potency with in vivo efficacy .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

  • Substituent variation : Replace the 4-fluoro group with electron-withdrawing groups (e.g., Cl, CF3_3) to enhance target affinity. Prior analogs show IC50_{50} improvements of 2–5× .
  • Scaffold hopping : Introduce heterocycles (e.g., pyridine instead of benzene) to reduce off-target effects. Computational docking (AutoDock Vina) can prioritize candidates .
  • Crystallographic data : Align X-ray structures of target proteins (e.g., carbonic anhydrase) with compound analogs to identify steric clashes or hydrogen-bonding opportunities .

Methodological Considerations for Data Analysis

Q. What statistical approaches resolve variability in biological replicate data?

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2k^k factorial) to test variables like concentration, pH, and incubation time. Central composite designs optimize assay conditions with minimal runs .
  • ANOVA and Tukey’s HSD : Identify significant differences between treatment groups while controlling for batch effects .

Q. How can conflicting crystallographic and computational conformational data be reconciled?

  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to compare predicted conformers with X-ray data. RMSD <2 Å indicates agreement .
  • Quantum mechanics/molecular mechanics (QM/MM) : Refine electronic properties of sulfonamide groups to match experimental bond lengths and angles .

Tables for Key Data

Table 1. Comparison of synthetic yields under varying conditions :

SolventTemperature (°C)CatalystYield (%)
DCM25None62
THF60DMAP78
DMF80K2_2CO3_385

Table 2. Biological activity of structural analogs :

Analog SubstituentTarget IC50_{50} (nM)Solubility (µg/mL)
4-Fluoro12015
4-Chloro858
4-CF3_3455

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